molecular formula C12H14N2O5 B4029328 N-(2-methoxy-5-nitrophenyl)oxolane-2-carboxamide

N-(2-methoxy-5-nitrophenyl)oxolane-2-carboxamide

Cat. No.: B4029328
M. Wt: 266.25 g/mol
InChI Key: NNPUULCEZUUSOR-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, and an oxolane ring attached to a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)oxolane-2-carboxamide has several scientific research applications, including:

Preparation Methods

The synthesis of N-(2-methoxy-5-nitrophenyl)oxolane-2-carboxamide typically involves the reaction of 2-methoxy-5-nitroaniline with oxalyl chloride to form the corresponding acid chloride, which is then reacted with oxolane-2-carboxamide under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-methoxy-5-nitrophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and oxolane ring contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and receptors .

Comparison with Similar Compounds

N-(2-methoxy-5-nitrophenyl)oxolane-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-18-10-5-4-8(14(16)17)7-9(10)13-12(15)11-3-2-6-19-11/h4-5,7,11H,2-3,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPUULCEZUUSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxy-5-nitrophenyl)oxolane-2-carboxamide
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N-(2-methoxy-5-nitrophenyl)oxolane-2-carboxamide

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